molecular formula C8H17Cl2N3 B13139719 2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride

2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride

Katalognummer: B13139719
Molekulargewicht: 226.14 g/mol
InChI-Schlüssel: WXBKDCSUNSHRSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its biological activity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Wissenschaftliche Forschungsanwendungen

2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include signal transduction pathways that are critical for cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride is unique due to its specific functional groups and the resulting biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C8H17Cl2N3

Molekulargewicht

226.14 g/mol

IUPAC-Name

2,8-diazaspiro[4.5]dec-1-en-1-amine;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c9-7-8(3-6-11-7)1-4-10-5-2-8;;/h10H,1-6H2,(H2,9,11);2*1H

InChI-Schlüssel

WXBKDCSUNSHRSQ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CCN=C2N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.